molecular formula C19H23NOS B195877 6,11-Dihydro-11-hydroxy Dothiepin CAS No. 1531-85-7

6,11-Dihydro-11-hydroxy Dothiepin

Cat. No.: B195877
CAS No.: 1531-85-7
M. Wt: 313.5 g/mol
InChI Key: GIGQDDWBWCUOFZ-UHFFFAOYSA-N
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Description

6,11-Dihydro-11-hydroxy Dothiepin is a heterocyclic compound that contains two benzene rings fused together. It is usually found as the 6,11-dihydro-11-hydroxy derivative. This compound has been used in the past as an antidepressant and antihypertensive drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Dihydro-11-hydroxy Dothiepin typically involves the reaction of 11-chloro-6,11-dihydro-dibenzo[b,e]thiepin with a suitable hydroxylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,11-Dihydro-11-hydroxy Dothiepin undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, alcohols, and substituted derivatives .

Scientific Research Applications

6,11-Dihydro-11-hydroxy Dothiepin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,11-Dihydro-11-hydroxy Dothiepin involves the inhibition of fatty acid synthesis. This is due to an increase in hydrogen peroxide production, which inhibits the enzyme acetyl coenzyme A carboxylase. This enzyme catalyzes the formation of malonyl coenzyme A from acetyl coenzyme A, and its inhibition prevents the synthesis of fatty acids .

Properties

IUPAC Name

11-[3-(dimethylamino)propyl]-6H-benzo[c][1]benzothiepin-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c1-20(2)13-7-12-19(21)16-9-4-3-8-15(16)14-22-18-11-6-5-10-17(18)19/h3-6,8-11,21H,7,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGQDDWBWCUOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2CSC3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512928
Record name 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1531-85-7
Record name 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1531-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-[3-(dimethylamino)propyl]-6H-benzo[c][1]benzothiepin-11-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (11RS)-11-[3-(dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEG7TA9R6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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